molecular formula C18H15Cl2NO3 B11191255 1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione

1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11191255
M. Wt: 364.2 g/mol
InChI Key: NPXHGRUUFQWZFW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and 2-methoxybenzylamine.

    Formation of Intermediate: The initial step involves the condensation of 2,5-dichlorobenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic anhydride, to form the pyrrolidine ring.

    Final Product: The final step involves the oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and pathways.

    Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways: It may influence various cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)-3-benzylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group.

    1-(2,5-Dichlorophenyl)-3-(2-hydroxybenzyl)pyrrolidine-2,5-dione: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

1-(2,5-Dichlorophenyl)-3-(2-methoxybenzyl)pyrrolidine-2,5-dione is unique due to the presence of both dichlorophenyl and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15Cl2NO3

Molecular Weight

364.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15Cl2NO3/c1-24-16-5-3-2-4-11(16)8-12-9-17(22)21(18(12)23)15-10-13(19)6-7-14(15)20/h2-7,10,12H,8-9H2,1H3

InChI Key

NPXHGRUUFQWZFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CC(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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